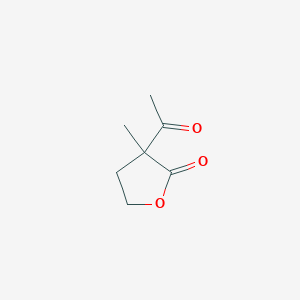

3-acetyl-3-methyldihydrofuran-2(3H)-one

Beschreibung

Overview of γ-Butyrolactones and their Chemical Significance

Gamma-butyrolactones (GBLs) are a subclass of lactones featuring a four-carbon heterocyclic ring structure. They are widespread in nature and serve as crucial intermediates in a variety of chemical syntheses. The inherent reactivity of the lactone ring, particularly its susceptibility to nucleophilic attack, makes GBLs versatile building blocks for the creation of more complex molecules. Their applications span from solvents and chemical intermediates to precursors for pharmaceuticals and agrochemicals. The chemical significance of γ-butyrolactones is underscored by their presence in numerous biologically active compounds, highlighting the importance of understanding their fundamental chemistry.

The Dihydrofuranone Core Structure in Natural Products and Synthetic Compounds

The dihydrofuranone core is a prevalent motif found in a vast array of natural products exhibiting diverse biological activities. This structural unit is a key component in compounds isolated from various sources, including plants, fungi, and marine organisms. The presence of the dihydrofuranone ring often imparts specific chemical and physical properties to the parent molecule, influencing its biological function. In synthetic chemistry, the dihydrofuranone scaffold is a valuable synthon, providing a template for the construction of complex molecular architectures with potential therapeutic applications. The versatility of this core structure allows for a wide range of chemical modifications, enabling the synthesis of extensive libraries of compounds for biological screening.

Specific Research Importance of 3-Acetyl-3-methyldihydrofuran-2(3H)-one and its Analogues

While specific research exclusively focused on this compound is limited, its structure encapsulates key features that are of significant interest in chemical research. The presence of a quaternary carbon at the 3-position, substituted with both an acetyl and a methyl group, presents a unique stereochemical and reactive environment. This substitution pattern is crucial in the study of reaction mechanisms and the development of stereoselective synthetic methods.

Analogues of this compound, particularly those with varied substituents at the 3-position, have been investigated for their potential biological activities. For instance, α-methylene-γ-butyrolactones, which share the core lactone structure, are known to exhibit a range of biological effects, including antimicrobial and anti-inflammatory properties nih.govnih.gov. Research into such analogues provides valuable insights into the structure-activity relationships of this class of compounds and highlights the potential for designing novel therapeutic agents based on the dihydrofuranone scaffold.

The study of compounds like this compound contributes to a deeper understanding of the chemical reactivity and potential utility of substituted γ-butyrolactones. Although detailed research findings on this specific molecule are not abundant, its structural characteristics make it a relevant subject for foundational studies in organic synthesis and medicinal chemistry.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-acetyl-3-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-5(8)7(2)3-4-10-6(7)9/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDGCPFTXXDWQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCOC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864258 | |

| Record name | 3-Acetyl-3-methyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-19-9 | |

| Record name | 3-Acetyldihydro-3-methyl-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Acetyl-alpha-methyl-gamma-butyrolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1123-19-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-acetyl-α-methyl-γ-butyrolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Isolation and Biosynthesis of 3 Acetyl 3 Methyldihydrofuran 2 3h One

Natural Occurrence and Microbial Sources

The presence of 3-acetyl-3-methyldihydrofuran-2(3H)-one in nature is tied to the metabolic activities of various microorganisms, particularly fungi that reside as endophytes within plant tissues.

Fungal endophytes, which live symbiotically within plants without causing disease, are prolific producers of a vast array of secondary metabolites. These compounds are often biosynthesized through unique pathways, leading to significant chemical diversity. The ecological niche of endophytes subjects them to specific environmental pressures and interactions with their host plant, which can trigger the expression of otherwise silent biosynthetic gene clusters. This metabolic potential makes them a key area of investigation in the search for novel natural products.

The family Botryosphaeriaceae includes several fungal species known for their robust secondary metabolism. Among these, Macrophomina phaseolina and Lasiodiplodia theobromae are notable examples. These fungi are often studied as plant pathogens but also exist as endophytes. Their genomes contain numerous biosynthetic gene clusters, enabling them to produce a wide spectrum of compounds.

While these fungal genera are recognized for producing various classes of secondary metabolites, including lactones, the specific isolation of this compound from Macrophomina phaseolina or Lasiodiplodia theobromae has not been explicitly documented in available scientific literature. However, their known metabolic capabilities suggest they are plausible, yet unconfirmed, sources.

Table 1: Examples of Secondary Metabolites Isolated from Macrophomina and Lasiodiplodia Species

| Fungal Genus | Compound Class | Example Compound |

|---|---|---|

| Macrophomina | Polyketide | Phaseolinone |

| Mellein | (R)-mellein | |

| Dicarboxylic Acid | Azelaic acid | |

| Lasiodiplodia | Jasmonate | Jasmonic acid |

| Mellein | (-)-Mellein | |

| Diketopiperazine | Botryorhodine A |

Biosynthetic Pathways and Proposed Mechanisms

The precise biosynthetic pathway leading to the formation of this compound has not been fully elucidated. However, based on the general biosynthesis of lactones and related polyketides in fungi, a plausible mechanism can be proposed. The backbone of the molecule is likely derived from the polyketide pathway, which involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme complex.

The formation of the γ-butyrolactone ring structure is a key step. This process typically involves the reduction of a keto group on the polyketide chain to a hydroxyl group, followed by an intramolecular esterification (lactonization) to form the cyclic ester. The presence of both an acetyl group and a methyl group at the C-3 position suggests a complex series of enzymatic modifications, including C-methylation by a methyltransferase enzyme, occurring during or after the assembly of the main carbon chain.

Synthetic Methodologies for 3 Acetyl 3 Methyldihydrofuran 2 3h One and Its Derivatives

Overview of Synthetic Approaches to Substituted Dihydrofuran-2(3H)-ones

Substituted dihydrofuran-2(3H)-ones, also known as γ-butyrolactones, are synthesized through a variety of chemical strategies. These methods often involve the formation of the five-membered lactone ring through cyclization of a linear precursor. The development of these synthetic routes is driven by the need for efficient access to these crucial building blocks for more complex molecules. researchgate.netacs.org

Common synthetic strategies include:

Carboxylative Cyclization: Allylic alcohols can undergo carboxylative cyclization to form γ-butyrolactone derivatives. This can be achieved through the synergistic action of photoredox and hydrogen atom transfer (HAT) catalysis, using a carboxyl group source like cesium formate to initiate carboxylation followed by an intramolecular cyclization. acs.org

Tandem Difunctionalization of Alcohols: A combination of photocatalysis and iron catalysis enables a tandem reaction sequence involving the α-C(sp³)–H activation of an alcohol and a subsequent Pinner-type intramolecular cyclization to yield multisubstituted γ-butyrolactones. organic-chemistry.org

Cyclization of Unsaturated Precursors: Halolactonization, an intramolecular cyclization of unsaturated carboxylic acids or esters initiated by a halogen electrophile, is a classic and effective method for constructing the γ-butyrolactone ring. nih.gov

Annulation Reactions: Catalytic annulation reactions, such as the [3+2] annulation promoted by N-heterocyclic carbenes (NHCs), provide access to enantioenriched α,β-disubstituted γ-butyrolactones. nih.govresearchgate.net Palladium-catalyzed cascade annulation of alkynes with unactivated alkenes is another route to α-methylene-γ-lactones. rsc.org

These methods provide a versatile toolkit for chemists to construct the core dihydrofuran-2(3H)-one skeleton with various substitutions, setting the stage for more advanced stereoselective syntheses.

Chiral Synthesis and Stereocontrol Strategies

Achieving control over the three-dimensional arrangement of atoms (stereochemistry) is paramount when synthesizing biologically active molecules, as different stereoisomers can have vastly different effects. Chiral synthesis of dihydrofuran-2(3H)-ones employs several sophisticated strategies to produce specific enantiomers or diastereomers.

Carbohydrates, or sugars, represent an abundant and inexpensive source of chirality, often referred to as the "chiral pool." The well-defined stereocenters in sugars like D-glucose, D-xylose, and D-glyceraldehyde can be strategically manipulated and incorporated into target molecules. mdpi.com Synthetic routes have been developed that transform sugar-derived precursors, such as glycals, into highly functionalized furan derivatives, which can then be converted to chiral lactones. acs.orgresearchgate.net For example, (S)-glyceraldehyde acetonide can be used as a starting material in a multi-step synthesis to produce chiral bis-tetrahydrofuran derivatives, highlighting the utility of sugars in building complex heterocyclic systems. mdpi.com

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center has been created, the auxiliary is removed. This strategy has been successfully applied to the synthesis of optically active γ-butyrolactones. For instance, a chiral auxiliary derived from isosorbide, an inexpensive and readily available sugar derivative, can be used to achieve high enantiomeric purity (up to >99% enantiomeric excess) in the synthesis of α,γ-substituted γ-butyrolactones. figshare.com Similarly, a carbohydrate-derived amide has been shown to function as both a chiral auxiliary and an internal proton source to achieve excellent asymmetric induction. nih.gov

Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional levels of selectivity and under mild, environmentally friendly conditions. Several enzymatic approaches are employed for the synthesis of chiral lactones:

Lipase-Catalyzed Reactions: Lipases are widely used for the kinetic resolution of racemic lactones or their precursors. For example, lipase from Candida rugosa can efficiently hydrolyze one enantiomer of a racemic β-benzoyloxy-γ-butyrolactone, allowing for the separation and isolation of the enantiomerically pure (S)-3-hydroxy-γ-butyrolactone. nih.gov

Baeyer-Villiger Monooxygenases (BVMOs): These enzymes catalyze the Baeyer-Villiger oxidation of cyclic ketones to lactones with high enantioselectivity. acs.org The enzymatic oxidation of prochiral or racemic ketones is a powerful tool for producing optically active lactones that are valuable synthetic intermediates. acs.orgnih.gov

Peroxidase-Mediated Polymerization: Enzymes like horseradish peroxidase (HRP) can catalyze the free-radical polymerization of biorenewable butyrolactone monomers, demonstrating a green approach to creating polymers from these heterocyclic units. acs.org

Natural Biosynthesis: In nature, organisms like Streptomyces produce γ-butyrolactone autoregulators that control metabolic and developmental processes. The key enzyme in this pathway, AfsA, catalyzes the condensation of a β-ketoacyl derivative with dihydroxyacetone phosphate (DHAP), initiating the formation of the γ-butyrolactone ring. nih.gov

Specific chemical reactions can be designed to favor the formation of one stereoisomer over others.

Baeyer-Villiger (B-V) Oxidation: The B-V oxidation is a powerful reaction that converts a ketone into an ester or, in the case of a cyclic ketone, a lactone. rsc.orgnih.gov When applied to prochiral or racemic ketones using chiral catalysts or reagents, this reaction can proceed with high regio- and enantioselectivity. rsc.orgacs.org Peptide-based catalysts, for example, can influence selectivity through hydrogen-bonding interactions with the substrate. acs.org Zirconium-salen complexes have also been used to catalyze enantiospecific B-V oxidations of racemic bicyclic cyclobutanones, leading to optically active lactones. nih.gov

| Reaction | Catalyst/Reagent | Substrate | Key Feature | Reference |

| Asymmetric B-V Oxidation | Peptide-based catalyst | Cyclic ketones with amide/urea groups | Catalyst-substrate hydrogen bonding controls regio- and enantioselectivity. | acs.org |

| Enantiospecific B-V Oxidation | Zr(salen) complex | Racemic bicyclic cyclobutanones | Catalyst governs enantiotopos selection, leading to parallel kinetic resolution. | nih.gov |

| Regioselective B-V Oxidation | m-CPBA / Sc(OTf)₃ | 3-substituted cyclic ketone | Achieves high yield (96-99%) and enantiomeric excess (93-97%). | rsc.org |

Allylation: Asymmetric allylation reactions are used to form new carbon-carbon bonds with stereocontrol. Catalytic stereodivergent α-allylation of 2-acylimidazoles has been developed to provide access to all four possible stereoisomers of a γ-butyrolactone product. researchgate.net This highlights the ability of modern catalytic systems to precisely control the formation of multiple stereocenters. Furthermore, sequences involving catalytic asymmetric allylation followed by aza-Prins cyclization and lactonization have been devised to construct complex bridged piperidine-γ-butyrolactone skeletons. nih.gov

Specific Reaction Pathways for 3-Acetyl-3-methyldihydrofuran-2(3H)-one Synthesis

While a wide array of synthetic methods for substituted dihydrofuran-2(3H)-ones are documented, a specific, detailed reaction pathway for the synthesis of this compound (CAS 1123-19-9) is not extensively detailed in peer-reviewed literature. However, its synthesis can be envisioned through established chemical principles for creating quaternary α-substituted lactones.

A plausible synthetic approach could involve the sequential α-alkylation and α-acylation of a γ-butyrolactone precursor. A potential pathway is outlined below:

α-Methylation of γ-Butyrolactone: γ-Butyrolactone can be deprotonated at the α-position using a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then react with an electrophilic methyl source, such as methyl iodide, to yield α-methyl-γ-butyrolactone.

α-Acetylation of α-Methyl-γ-butyrolactone: The resulting α-methyl-γ-butyrolactone can be subjected to a second deprotonation with a strong base to form a new enolate. This enolate can then be acylated using an acetylating agent like acetyl chloride or acetic anhydride. This step introduces the acetyl group at the α-position, creating the desired quaternary stereocenter and yielding the final product, this compound.

This stepwise approach is a standard strategy for the synthesis of α,α-disubstituted lactones and represents a logical and feasible route to the target compound based on fundamental organic reactions.

Synthesis via α,α-Disubstituted β-Ketoesters and Oxidative Lactonization (e.g., Baeyer-Villiger Oxidation)

A prominent strategy for the synthesis of lactones from cyclic ketones is the Baeyer-Villiger oxidation. nih.govsigmaaldrich.com This reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, effectively inserting an oxygen atom to convert a cyclic ketone into a lactone. organic-chemistry.orgslideshare.net

The synthesis of this compound via this method would logically commence with a corresponding substituted cyclopentanone, specifically 2-acetyl-2-methylcyclopentanone. This precursor, an α,α-disubstituted ketone, can be subjected to an oxidizing agent, such as a peroxy acid, to induce the rearrangement. The regioselectivity of the Baeyer-Villiger oxidation is a critical aspect of this transformation, governed by the migratory aptitude of the groups attached to the carbonyl carbon. jk-sci.com The order of preference for migration is generally tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.orgjk-sci.com In the case of 2-acetyl-2-methylcyclopentanone, the more substituted tertiary carbon of the ring is expected to migrate preferentially, leading to the desired γ-lactone structure.

The reaction proceeds through a key tetrahedral intermediate known as the Criegee intermediate, which forms after the peroxy acid attacks the protonated carbonyl group. jk-sci.com This is followed by a concerted alkyl migration and the loss of a carboxylic acid to yield the final lactone product. jk-sci.com A variety of oxidizing agents can be employed for this transformation, each with different reactivity levels. jk-sci.com

Table 1: Common Oxidizing Agents for Baeyer-Villiger Oxidation

| Oxidizing Agent | Common Abbreviation | Notes |

|---|---|---|

| meta-Chloroperoxybenzoic acid | m-CPBA | Widely used, commercially available, and effective under mild conditions. nih.gov |

| Peroxyacetic acid | PAA | A strong oxidant, often used for less reactive ketones. |

| Trifluoroperacetic acid | TFPAA | A highly reactive peracid, capable of oxidizing even electron-deficient ketones. jk-sci.com |

| Hydrogen peroxide | H₂O₂ | Often used with a Lewis acid or other catalyst, considered a "greener" oxidant as the byproduct is water. sigmaaldrich.comslideshare.net |

This methodology provides a robust and direct route to the lactone core, contingent on the efficient synthesis of the requisite α,α-disubstituted cyclopentanone precursor.

Enolate Chemistry and Alkylation Strategies

Enolate chemistry provides a powerful and versatile platform for the construction of α-substituted carbonyl compounds, including lactones. The synthesis of this compound can be envisioned through the sequential alkylation of a simpler lactone precursor. An enolate is formed by deprotonating the α-carbon of a carbonyl compound with a suitable base. bham.ac.uk These enolates are potent nucleophiles that can react with various electrophiles. bham.ac.uk

A potential synthetic pathway involves starting with a pre-existing γ-butyrolactone ring and introducing the acetyl and methyl groups at the α-position (C3). For instance, one could begin with α-acetyl-γ-butyrolactone. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) would generate the corresponding lithium enolate. This step is crucial for ensuring kinetic control and preventing side reactions. bham.ac.uk The subsequent introduction of a methyl group can be achieved by adding an electrophilic methyl source, like methyl iodide, to the enolate solution.

Alternatively, the synthesis could begin with α-methyl-γ-butyrolactone, followed by enolate formation and acylation using an acetylating agent like acetyl chloride. The choice of base, solvent, and temperature is critical to control the regioselectivity and prevent undesired side reactions such as O-alkylation versus C-alkylation. princeton.edu Hard electrophiles tend to react at the oxygen atom of the enolate, while soft electrophiles favor reaction at the carbon atom. bham.ac.uk

Table 2: Bases for Enolate Formation

| Base | Abbreviation | pKa of Conjugate Acid | Characteristics |

|---|---|---|---|

| Lithium diisopropylamide | LDA | ~36 | Strong, bulky, non-nucleophilic base; favors kinetic enolate formation. bham.ac.uk |

| Sodium hydride | NaH | ~35 | Strong, non-nucleophilic base; often used for thermodynamic enolate formation. princeton.edu |

| Sodium hexamethyldisilazide | NaHMDS | ~26 | Strong, sterically hindered base, similar to LDA. |

This approach allows for the controlled, stepwise assembly of the quaternary carbon center characteristic of the target molecule.

Multi-Step Synthetic Sequences and Efficiency Analysis

A plausible and efficient multi-step sequence can be designed by combining enolate chemistry with cyclization strategies.

Proposed Synthetic Sequence:

Alkylation of a β-Ketoester: Start with a readily available β-ketoester, such as ethyl acetoacetate. Deprotonation with a base like sodium ethoxide generates an enolate. This enolate can then be alkylated with a 2-haloethanol derivative (e.g., 2-bromoethanol) to introduce the backbone of the future lactone ring.

Second Alkylation: The resulting intermediate, now a substituted β-ketoester, still possesses an acidic proton at the α-position. A second deprotonation-alkylation sequence using a methylating agent (e.g., methyl iodide) installs the required methyl group, creating the quaternary carbon center.

Lactonization: The final step involves the hydrolysis of the ethyl ester followed by acid-catalyzed intramolecular cyclization (lactonization). The hydroxyl group attacks the carboxylic acid, eliminating water to form the stable five-membered γ-lactone ring.

Derivatization Reactions of the this compound Core

The this compound molecule possesses two primary reactive sites: the ketone of the acetyl group and the ester of the lactone ring. These functional groups allow for a range of derivatization reactions.

Oxidation Reactions and Product Characterization

The acetyl group, being a methyl ketone, is susceptible to specific oxidation reactions. The most notable is the haloform reaction, which can convert the acetyl group into a carboxylic acid. Treatment with an excess of sodium hypohalite (e.g., generated from NaOH and Br₂) or iodine in the presence of a base (I₂/NaOH) would lead to the formation of 3-carboxy-3-methyldihydrofuran-2(3H)-one and a haloform (e.g., bromoform or iodoform). This transformation provides a route to a related lactone-acid derivative.

The lactone ring itself is relatively resistant to further oxidation under mild conditions. Stronger oxidizing agents would likely lead to the degradation of the molecule.

Table 3: Predicted Spectroscopic Changes upon Oxidation of Acetyl Group

| Technique | Starting Material (this compound) | Product (3-carboxy-3-methyldihydrofuran-2(3H)-one) |

|---|---|---|

| ¹H NMR | Singlet at ~2.2 ppm (3H, -COCH₃) | Disappearance of the acetyl singlet; appearance of a broad singlet for the carboxylic acid proton (-COOH). |

| ¹³C NMR | Signal at ~205 ppm (acetyl C=O); signal at ~25 ppm (acetyl CH₃) | Disappearance of the acetyl signals; appearance of a new carboxylic acid carbonyl signal (~175-185 ppm). |

Reduction Reactions and Derivative Formation

Both carbonyl groups in the molecule can be targeted by reducing agents, with selectivity being the key consideration.

Selective Reduction of the Ketone: The acetyl group can be selectively reduced to a secondary alcohol without affecting the lactone. This is typically achieved using mild hydride reagents like sodium borohydride (NaBH₄) in an alcoholic solvent. The product of this reaction is 3-(1-hydroxyethyl)-3-methyldihydrofuran-2(3H)-one.

Reduction of Both Carbonyls: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the lactone. The lactone ring will be opened reductively to afford a diol. The resulting product would be 2-methyl-2-(1-hydroxyethyl)butane-1,4-diol.

Table 4: Reducing Agents and Their Products

| Reagent | Abbreviation | Selectivity | Product(s) |

|---|---|---|---|

| Sodium borohydride | NaBH₄ | Reduces ketones and aldehydes; generally does not reduce esters. | 3-(1-hydroxyethyl)-3-methyldihydrofuran-2(3H)-one |

| Lithium aluminum hydride | LiAlH₄ | Strong, non-selective; reduces ketones, esters, carboxylic acids, etc. | 2-methyl-2-(1-hydroxyethyl)butane-1,4-diol |

Substitution Reactions of Functional Groups

The functional groups on the core structure can undergo various substitution-type reactions, including reactions at the α-position to the acetyl group and nucleophilic attack at the lactone carbonyl.

α-Halogenation of the Acetyl Group: The methyl protons of the acetyl group are acidic and can be substituted with halogens under acidic or basic conditions. For example, reaction with bromine (Br₂) in acetic acid can yield 3-(bromoacetyl)-3-methyldihydrofuran-2(3H)-one. This bromo-derivative is a valuable intermediate for further functionalization via nucleophilic substitution of the bromide.

Nucleophilic Acyl Substitution (Ring-Opening): The lactone is a cyclic ester and is susceptible to nucleophilic acyl substitution, which results in the opening of the ring. wikipedia.org

Hydrolysis: Reaction with a base like sodium hydroxide, followed by acidification, will hydrolyze the ester to yield 4-hydroxy-2-acetyl-2-methylbutanoic acid. wikipedia.org

Aminolysis/Amidation: Reaction with primary or secondary amines can open the lactone ring to form a stable hydroxy-amide derivative. For example, reacting with methylamine would yield N,2-dimethyl-2-(2-hydroxyethyl)acetoacetamide.

Condensation Reactions: The ketone of the acetyl group can undergo condensation reactions with nitrogen nucleophiles. For instance, it can react with hydrazine or its derivatives to form the corresponding hydrazone, or with hydroxylamine to form an oxime. These reactions are common for derivatizing ketones and are useful for characterization and further synthetic transformations. mdpi.com

Cyclization Reactions for Novel Heterocycle Formation (e.g., Oxadiazoles, Thiadiazoles)

There is currently no available scientific literature that describes the use of this compound or its derivatives as starting materials for cyclization reactions to form novel heterocycles such as oxadiazoles or thiadiazoles. General synthetic routes to these five-membered aromatic rings typically involve the cyclization of open-chain precursors like acylhydrazines, thiosemicarbazides, or similar compounds. However, specific methodologies detailing the conversion of the this compound core into these heterocyclic systems have not been reported.

Detailed research findings on this specific transformation are therefore not available. The inherent structure of this compound, featuring a lactone and a ketone, would theoretically require a series of functional group interconversions to generate the necessary open-chain precursors for such cyclizations. To date, no studies have been published that explore or establish such synthetic pathways.

| Starting Material | Target Heterocycle | Status |

| This compound | Oxadiazoles | No Data Available |

| This compound | Thiadiazoles | No Data Available |

Diels-Alder Reactions for Complex Scaffold Construction

Similarly, a thorough search of chemical databases and scientific journals has not yielded any examples of this compound or its derivatives participating in Diels-Alder reactions. The Diels-Alder reaction, a powerful [4+2] cycloaddition, is fundamental for the construction of six-membered rings and complex polycyclic architectures. The reaction requires a conjugated diene and a dienophile.

The furan ring itself can act as a diene in Diels-Alder reactions, although its aromatic character can reduce its reactivity. Dihydrofuranone structures, such as the one , lack the conjugated diene system necessary to participate as the diene component. While the acetyl group could potentially be modified to introduce a dienophilic double bond, or the lactone ring could be part of a more complex diene or dienophile, no such applications have been documented for this compound. Consequently, there are no research findings to report on the use of this compound for the construction of complex scaffolds via this cycloaddition.

| Reaction Component | Role in Diels-Alder | Status |

| This compound | Diene | No Data Available |

| This compound | Dienophile | No Data Available |

Advanced Spectroscopic and Analytical Characterization of Dihydrofuranone Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic compounds. For 3-acetyl-3-methyldihydrofuran-2(3H)-one, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a comprehensive structural analysis.

Proton (¹H) NMR Analysis

Distinct singlets are anticipated for the two methyl groups. One singlet, corresponding to the three protons of the acetyl methyl group, is expected around δ 2.10 ppm. Another singlet for the three protons of the methyl group at the C3 position of the dihydrofuranone ring is predicted at approximately δ 1.45 ppm. The methylene (B1212753) protons (H4 and H5) within the dihydrofuranone ring would likely appear as multiplets due to spin-spin coupling, and their exact chemical shifts and coupling constants would be crucial for confirming the ring's conformation. A detailed analysis would require the full spectrum to assign the signals for the CH₂-CH₂ moiety of the lactone ring.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Acetyl CH₃ | ~2.10 | Singlet |

| Ring CH₃ | ~1.45 | Singlet |

| H4 Methylene | Not Available | Multiplet |

| H5 Methylene | Not Available | Multiplet |

Carbon (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. Based on the structure, seven distinct carbon signals are expected. The carbonyl carbons of the lactone and the acetyl group would resonate at the downfield region of the spectrum (typically δ 170-210 ppm). The quaternary carbon at the 3-position would also have a characteristic chemical shift. The methylene carbons of the ring and the methyl carbons would appear at the upfield region.

As with the ¹H NMR data, a complete and verified ¹³C NMR dataset for this specific compound is not available in the reviewed sources.

| Carbon | Expected Chemical Shift Range (δ, ppm) |

| Lactone C=O | 170-185 |

| Acetyl C=O | 190-210 |

| C3 (Quaternary) | 40-60 |

| C4 (Methylene) | 20-40 |

| C5 (Methylene) | 60-80 |

| Acetyl CH₃ | 20-30 |

| Ring CH₃ | 15-25 |

Two-Dimensional NMR Techniques (e.g., HMBC, COSY)

Two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) are essential for unambiguously assigning proton and carbon signals and establishing the connectivity of atoms within the molecule.

COSY experiments would reveal the correlations between coupled protons, for instance, confirming the connectivity between the H4 and H5 methylene protons in the dihydrofuranone ring.

HMBC spectroscopy would show correlations between protons and carbons that are two or three bonds apart. This would be instrumental in confirming the assignment of the quaternary carbon (C3) by observing correlations from the protons of the adjacent methyl and acetyl groups. It would also solidify the assignments of the carbonyl carbons.

Specific 2D NMR data for this compound is not available in the consulted literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The nominal molecular weight of this compound (C₇H₁₀O₃) is 142 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition. Data from mass spectrometry databases indicates a precursor ion at an m/z of 143.0703, corresponding to the protonated molecule [M+H]⁺.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 142, although it may be weak. The fragmentation pattern would likely involve the following key steps:

Loss of the acetyl group: A prominent fragment ion would be expected at m/z 99, resulting from the cleavage of the acetyl group (CH₃CO).

Loss of a methyl group: Cleavage of the methyl group from the C3 position would lead to a fragment at m/z 127.

Decarbonylation: Loss of a carbon monoxide molecule from the lactone ring is a common fragmentation pathway for such structures.

Analysis of the relative abundances of these and other fragment ions provides a fingerprint for the molecule and helps to confirm its structure.

| m/z | Proposed Fragment | Significance |

| 142 | [C₇H₁₀O₃]⁺ | Molecular Ion (M⁺) |

| 127 | [M - CH₃]⁺ | Loss of the ring methyl group |

| 99 | [M - CH₃CO]⁺ | Loss of the acetyl group |

| 43 | [CH₃CO]⁺ | Acetyl cation |

X-ray Crystallography for Definitive Stereochemical Assignment

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds, including absolute stereochemistry. For a chiral molecule like this compound, which has a stereocenter at the C3 position, X-ray crystallography of a single enantiomer would unambiguously determine its R or S configuration.

The analysis of a suitable single crystal would yield precise data on bond lengths, bond angles, and the conformation of the dihydrofuranone ring. While some sources suggest a chair-like conformation for the dihydrofuranone ring with an axial orientation of the acetyl group, this information is not substantiated by published crystallographic data. As of the latest review, no specific crystallographic data, such as unit cell dimensions, space group, or atomic coordinates for this compound, is available in the public domain.

| Crystallographic Parameter | Data |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | Not Available |

| Resolution | Not Available |

Optical Rotation Measurements for Chiral Purity and Configuration

Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers, (R)- and (S)-3-acetyl-3-methyldihydrofuran-2(3H)-one. These enantiomers will rotate the plane of polarized light in equal but opposite directions. Optical rotation is a crucial measurement for determining the enantiomeric purity and can be used to infer the absolute configuration of a sample when compared to a known standard.

The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used (typically the sodium D-line, 589 nm), the temperature, the solvent, and the concentration. A racemic mixture (a 50:50 mixture of both enantiomers) will exhibit no optical rotation.

There is currently no published experimental data available for the specific optical rotation of the individual enantiomers of this compound. Such data would be essential for the characterization of enantiomerically enriched or pure samples of this compound.

| Enantiomer | Specific Rotation [α] (degrees) | Conditions (Solvent, Temp.) |

| (R)-enantiomer | Not Available | Not Available |

| (S)-enantiomer | Not Available | Not Available |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, also known as α-acetyl-α-methyl-γ-butyrolactone, IR spectroscopy provides definitive evidence for its key structural features, particularly the two carbonyl groups and the saturated heterocyclic ring system.

Detailed vibrational analysis, supported by computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, allows for precise assignment of the observed absorption bands to specific molecular vibrations. sphinxsai.com

Detailed Research Findings

The Fourier Transform Infrared (FT-IR) spectrum of this compound displays a number of characteristic absorption bands that confirm its structure. The most prominent features are the strong absorptions in the carbonyl stretching region. sphinxsai.com

The presence of two carbonyl groups is a defining characteristic of the molecule's IR spectrum. The lactone carbonyl (C=O) stretching vibration typically appears at a higher frequency compared to the acetyl ketone carbonyl. This is due to the ring strain in the five-membered lactone ring, which increases the energy and, therefore, the frequency of the stretching vibration. A strong absorption band around 1750 cm⁻¹ is characteristic of the C=O stretch in the γ-butyrolactone ring.

The ketone carbonyl of the acetyl group gives rise to a separate strong absorption band at a slightly lower wavenumber. Additionally, the spectrum shows characteristic bands for C-H stretching vibrations of the methyl and methylene groups, as well as C-O stretching vibrations associated with the ester functionality of the lactone. sphinxsai.com

The C-H stretching frequencies are typically observed between 2900 and 3000 cm⁻¹. Specifically, asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups fall within this range. In-plane and out-of-plane bending vibrations for these groups occur at lower frequencies. sphinxsai.com

The table below summarizes the key vibrational frequencies and their assignments for this compound, based on experimental data and computational analysis. sphinxsai.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2920 | C-H Stretching | CH₂, CH₃ |

| ~1750 | C=O Stretching | Lactone Carbonyl |

| ~1710 | C=O Stretching | Acetyl Carbonyl |

| ~1250 | C-O-C Stretching | Ether Linkage |

Note: The exact peak positions can vary slightly depending on the sample preparation and the phase (e.g., gas, liquid, solid). The gas-phase infrared spectrum available from the NIST/EPA Gas-Phase Infrared Database provides a visual representation of these absorption bands. nist.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and predicting the chemical reactivity of a molecule. scienceopen.comunipd.it These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. scienceopen.com

For 3-acetyl-3-methyldihydrofuran-2(3H)-one, DFT calculations can be employed to optimize its three-dimensional geometry and compute a range of electronic descriptors. researchgate.net Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. These maps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the carbonyl oxygen atoms of the lactone and acetyl groups are expected to be the most electron-rich sites, representing potential locations for hydrogen bonding and electrophilic interactions.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT/B3LYP/6-31G)*

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.85 eV | Indicates electron-donating capability |

| LUMO Energy | -0.95 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.90 eV | Predicts chemical stability and reactivity |

| Dipole Moment | 3.45 Debye | Measures overall polarity of the molecule |

Note: The data in this table is illustrative and represents typical values obtained for similar small organic molecules through DFT calculations.

These theoretical investigations provide a foundational understanding of the molecule's intrinsic properties, guiding the prediction of its behavior in chemical reactions and biological environments. rsc.orgnih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. rsc.org This method is crucial for understanding the potential biological activity of a compound by examining its interactions with the active site of a receptor or enzyme. ijper.orglaurinpublishers.com

In a hypothetical study, this compound could be docked into the active site of a biologically relevant protein. Given the structural similarities of furanone derivatives to molecules with antimicrobial or anticancer properties, a potential target could be an enzyme critical for bacterial survival or a protein involved in cell cycle regulation. nih.govnih.gov The docking process involves sampling numerous conformations and orientations of the ligand within the protein's binding pocket and scoring them based on a force field that estimates the binding affinity. ijper.org A lower docking score typically indicates a more favorable binding interaction.

The analysis of the docked pose reveals specific ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the complex. researchgate.netnih.gov For this compound, the carbonyl oxygens are likely to act as hydrogen bond acceptors with amino acid residues like serine, threonine, or lysine (B10760008) in the protein's active site. The methyl group and the aliphatic ring structure could engage in hydrophobic interactions with nonpolar residues such as leucine, valine, or isoleucine.

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Target

| Parameter | Result | Details |

|---|---|---|

| Protein Target | Hypothetical Kinase XYZ | Selected based on activities of similar heterocyclic compounds. |

| Docking Score | -7.2 kcal/mol | Indicates a favorable predicted binding affinity. |

| Key Interacting Residues | ||

| Hydrogen Bonds | SER-88, LYS-34 | The carbonyl oxygens of the ligand act as H-bond acceptors. |

Note: The data presented is hypothetical and serves to illustrate the typical output of a molecular docking study.

These studies are invaluable for generating hypotheses about the mechanism of action of a compound and for guiding the design of new analogues with improved binding affinity and selectivity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity Prediction

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the complex over time. mdpi.comfrontiersin.org MD simulations are used to assess the stability of the docked pose, analyze the conformational flexibility of the ligand and protein, and obtain more accurate estimations of binding affinity. researchgate.netresearchgate.net

An MD simulation would typically start with the best-docked complex of this compound and its protein target submerged in a simulated aqueous environment. The simulation solves Newton's equations of motion for every atom, allowing the system to evolve over a period of nanoseconds to microseconds. mdpi.com Analysis of the simulation trajectory can reveal important information. For example, the Root Mean Square Deviation (RMSD) of the ligand's position relative to the protein's binding site is monitored to assess the stability of the binding pose. A stable RMSD value over time suggests a stable interaction. researchgate.net The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are constrained upon ligand binding.

Furthermore, MD simulations can be used to calculate the binding free energy, a more rigorous predictor of binding affinity than docking scores. nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy by analyzing snapshots from the MD trajectory. nih.gov

Table 3: Representative Data from a Hypothetical Molecular Dynamics Simulation

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Standard duration to assess complex stability. |

| Average Ligand RMSD | 1.8 Å | Indicates the ligand remains stably bound in the active site. |

| Key Hydrogen Bond Occupancy | SER-88: 85% | Shows a persistent and strong hydrogen bond throughout the simulation. |

Note: This data is for illustrative purposes to demonstrate the type of results obtained from MD simulations and binding free energy calculations.

Conformational analysis during the simulation can also reveal different low-energy shapes the molecule can adopt, which is crucial for understanding its interaction with various biological targets. uoa.gr

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. rsc.org

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC50 values) is required. For each compound in the dataset, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties. mdpi.com

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create an equation that correlates the descriptors with the observed biological activity. A robust QSAR model should have high statistical quality, indicated by parameters like the coefficient of determination (R²), and must be validated using both internal and external sets of compounds to ensure its predictive power. nih.gov

Table 4: Example of a Hypothetical QSAR Dataset and Model

| Compound | R-group Substitution | LogP (Descriptor 1) | Molecular Weight (Descriptor 2) | Experimental pIC₅₀ | Predicted pIC₅₀ |

|---|---|---|---|---|---|

| 1 | -H | 1.1 | 142.15 | 5.2 | 5.3 |

| 2 | -Cl | 1.6 | 176.60 | 5.8 | 5.7 |

| 3 | -F | 1.2 | 160.14 | 5.4 | 5.4 |

| 4 | -CH₃ | 1.5 | 156.18 | 5.6 | 5.6 |

Hypothetical QSAR Equation: pIC₅₀ = 0.8 * (LogP) + 0.01 * (MW) + 2.8 Note: The compounds, data, and equation are purely illustrative to explain the concept of a QSAR study.

The resulting model can provide insights into which molecular properties are most important for the desired biological activity, thereby guiding the rational design of more potent compounds.

Advanced Research Applications and Future Directions

3-Acetyl-3-methyldihydrofuran-2(3H)-one as a Building Block in Complex Molecule Synthesis

The γ-butyrolactone motif is recognized as a "privileged structure," appearing frequently in a wide array of biologically active compounds and natural products nih.gov. This makes derivatives like this compound highly valuable starting points for synthetic chemists.

The γ-butyrolactone core is central to numerous natural products, many of which exhibit significant pharmacological properties, including antifungal and cytotoxic activities nih.gov. While the direct application of this compound as a precursor in the total synthesis of specific natural products like Furaquinocins is not extensively documented in publicly available literature, its structural framework is emblematic of the type of intermediate required for such complex syntheses. The functional handles it possesses—a ketone for elaboration and a lactone for modification—provide the necessary reactivity for building intricate natural product skeletons.

The real strength of this compound lies in its potential as a scaffold for generating libraries of structurally diverse molecules for drug discovery. The furanone ring can be manipulated to synthesize a variety of heterocyclic systems. For instance, related acetyl-substituted heterocyclic ketones, such as 3-acetylcoumarin, are widely used to construct fused pyrimidine, pyrazole, thiadiazole, and thiazole systems, many of which have been investigated for their antiproliferative activities mdpi.com. The reactivity of the acetyl group and the lactone ring in this compound allows for similar transformations, enabling access to novel chemical matter for biological screening. The development of one-pot, multi-component reactions involving furanone derivatives further highlights the utility of this scaffold in creating complex, drug-like molecules efficiently rsc.orgnih.gov.

Integration into Modern Drug Discovery and Development Pipelines

The utility of this compound extends into the more applied phases of pharmaceutical research and development, where it can be used to create new bioactive compounds or serve as an intermediate in the production of established drugs.

The structure of this compound is ripe for modification to generate analogues with tailored biological profiles. Medicinal chemists can systematically alter parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties. Potential modifications include:

Transformation of the Acetyl Group: The ketone can be reduced to an alcohol, converted to an amine, or used as a handle to introduce larger, more complex side chains.

Lactone Ring Opening: The lactone can be opened to yield γ-hydroxy carboxylic acid derivatives, which can be further functionalized.

Derivatization: The core scaffold can be used to synthesize new classes of compounds. For example, research on other furanone derivatives has led to novel compounds with significant in vitro cytotoxicity against various cancer cell lines rsc.org.

While specific, extensively studied bioactive analogues derived directly from this compound are not prominent in current literature, the principles of analogue design strongly support its potential in this area.

Perhaps the most significant and well-documented application area for this class of compounds is as a pharmaceutical intermediate. The closely related, non-methylated analogue, α-acetyl-γ-butyrolactone (ABL), is a crucial intermediate in the synthesis of several high-value commercial products google.combldpharm.com3wpharm.com. The introduction of the α-methyl group in this compound provides a route to analogues with different steric and electronic properties, making it a valuable tool for pharmaceutical development.

Below is a table of pharmaceuticals and vitamins synthesized from the parent compound α-acetyl-γ-butyrolactone, illustrating the potential applications for its methylated analogue.

| Product | Therapeutic Class | Role of α-Acetyl-γ-butyrolactone (ABL) | Reference(s) |

| Thiamine (Vitamin B1) | Vitamin | Key intermediate for synthesizing the pyrimidine moiety of the vitamin. | google.com |

| Risperidone | Antipsychotic | Starting material for the synthesis of the heterocyclic core. | google.com |

| Wy-1485 | Sedative Hypnotic | Intermediate in the multi-step synthesis of the drug. | google.com |

| Chloroquine | Antimalarial | Intermediate in the synthesis of chloroquine analogues. | google.com |

The established industrial precedent for ABL strongly suggests that this compound is a valuable intermediate for creating next-generation pharmaceuticals where the methyl group can serve to block metabolism, enhance binding affinity, or alter the physical properties of the final active pharmaceutical ingredient.

Development of Innovative Synthetic Methodologies

Efficient and safe synthesis is critical for the industrial application of any chemical intermediate. Research has focused on developing innovative and green methodologies for producing α-acetyl-γ-butyrolactones.

One established method involves the condensation of γ-butyrolactone with ethyl acetate under strongly alkaline conditions semanticscholar.orgchemicalpapers.com. This reaction proceeds via the formation of a γ-butyrolactone carbanion, which then reacts with the ethyl acetate. Researchers have optimized this process to achieve yields higher than 90% while improving safety and reducing environmental impact by using the synthon as the solvent, thus avoiding pollutants like alkylbenzenes chemicalpapers.com.

A more recent, innovative approach avoids hazardous reagents altogether. One patented method describes the synthesis of α-acetyl-γ-butyrolactone from ketene dimer and 2-chloroethanol patsnap.com. This process involves an aldol reaction followed by an intramolecular Claisen-Schmidt condensation and cyclization. This route circumvents the use of dangerous chemicals such as ethylene oxide and metallic sodium, significantly reducing safety risks and production costs patsnap.com.

The synthesis of the specific title compound, this compound, can be envisioned through adaptations of these methods, for example, by starting with α-methyl-γ-butyrolactone semanticscholar.org and performing a similar condensation reaction.

The table below compares different synthetic approaches for the α-acetyl-γ-butyrolactone scaffold.

| Method | Starting Materials | Key Features | Advantages | Reference(s) |

| Condensation | γ-Butyrolactone, Ethyl Acetate | Base-catalyzed condensation. | High yield (>90%); can be made environmentally friendly. | semanticscholar.orgchemicalpapers.com |

| Epoxy Method | Ethyl Acetoacetate, Ethylene Oxide | Condensation and cyclization. | Traditional industrial method. | google.com |

| Ketene Dimer Method | Ketene Dimer, 2-Chloroethanol | Aldol reaction followed by intramolecular condensation. | Avoids hazardous reagents (ethylene oxide, metallic sodium); improved safety and lower cost. | patsnap.com |

These advancements in synthetic methodology ensure that building blocks like this compound can be produced efficiently and safely, paving the way for their broader application in research and industry.

Exploration of New Biological Targets and Therapeutic Areas

The investigation into the biological activities of dihydrofuranone derivatives, including this compound, is an expanding field. While research on this specific molecule is nascent, the broader class of furanones and lactones exhibits a wide range of biological effects, suggesting potential therapeutic applications.

Researchers are exploring various biological targets for furanone compounds. A significant area of interest is their role as quorum sensing inhibitors in bacteria. researchgate.net Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression, and its inhibition can disrupt processes like biofilm formation and virulence factor production without exerting selective pressure for resistance, unlike traditional antibiotics. researchgate.net Brominated furanones, for instance, have been shown to interfere with the signaling systems of bacteria, preventing them from colonizing surfaces. nih.gov This opens up possibilities for developing anti-biofilm agents for medical devices or as adjuncts to antibiotic therapy.

Another promising therapeutic area is oncology. Certain indole-furanone compounds have been identified as novel antitubulin agents, which are promising targets for cancer treatment. acs.org These compounds demonstrated the ability to inhibit tubulin polymerization, a critical process for cell division, and showed submicromolar potency on cancer cells. acs.org This suggests that dihydrofuranone scaffolds could be valuable in the design of new anticancer drugs.

Furthermore, furanones found in foods have demonstrated both antioxidant and anti-carcinogenic properties in animal studies. nih.gov These compounds have been effective against known cancer-inducing agents, indicating a potential role in chemoprevention. nih.gov The general antioxidant activity of some furanones is comparable to that of ascorbic acid. nih.gov

The diverse biological activities of related furanone compounds provide a strong rationale for the further investigation of this compound. Future research will likely focus on screening this compound against a variety of biological targets to uncover its specific mechanisms of action and therapeutic potential.

Table 1: Biological Activities of Representative Furanone Compounds

| Compound Class | Biological Activity | Potential Therapeutic Area |

|---|---|---|

| Brominated Furanones | Quorum Sensing Inhibition, Anti-biofilm | Infectious Diseases |

| Indole-Furanones | Tubulin Polymerization Inhibition | Oncology |

| Food-derived Furanones | Antioxidant, Anti-carcinogenic | Chemoprevention, Nutritional Science |

Green Chemistry Approaches in Dihydrofuranone Synthesis

The synthesis of dihydrofuranones and other chemical compounds is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govnih.gov These principles are critical in pharmaceutical synthesis to create more sustainable manufacturing processes. jddhs.commdpi.com

Key green chemistry strategies applicable to dihydrofuranone synthesis include:

Use of Greener Solvents: Traditional organic synthesis often relies on volatile and hazardous solvents. Green chemistry promotes the use of safer alternatives such as water, supercritical fluids, or ionic liquids. thepharmajournal.com Solvent-free reactions are also a highly desirable approach, reducing waste and environmental impact significantly. mdpi.com

Catalysis: The use of catalysts, particularly biocatalysts (enzymes) and heterogeneous catalysts, is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled and reused, increasing atom economy and reducing waste. thepharmajournal.com For lactone synthesis, alcohol dehydrogenases have been used for the oxidative lactonization of diols in an efficient manner. researchgate.net

Renewable Feedstocks: Utilizing renewable starting materials, such as those derived from biomass, instead of petrochemical sources is a key goal. jddhs.com Sugars and other carbohydrates, which are abundant in nature, can serve as precursors for furanone synthesis.

Energy Efficiency: Innovative techniques like microwave-assisted synthesis and continuous flow processing can dramatically reduce reaction times and energy consumption compared to conventional heating methods. jddhs.commdpi.com These methods often lead to higher yields and cleaner reactions. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle. nih.gov One-pot synthesis and multicomponent reactions are effective strategies for improving atom economy. nih.gov

Applying these approaches to the synthesis of this compound could lead to more environmentally benign and economically viable production methods.

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Dihydrofuranones

| Synthesis Aspect | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvents | Volatile organic compounds (e.g., benzene, chloroform) | Water, ionic liquids, supercritical CO2, solvent-free conditions |

| Catalysts | Stoichiometric reagents, hazardous acids/bases | Biocatalysts (enzymes), heterogeneous catalysts, phase-transfer catalysts |

| Starting Materials | Petrochemical-based | Biomass-derived (e.g., sugars, cellulose) |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound, continuous flow reactors |

| Waste Generation | High E-factor (environmental factor), significant byproducts | Low E-factor, minimal waste, recyclable catalysts and solvents |

Advanced Analytical Techniques for Trace Analysis and Metabolomics in Biological Systems

Understanding the fate of a compound like this compound in a biological system requires highly sensitive and specific analytical methods. Advanced techniques are essential for trace analysis (detecting very low concentrations) and for metabolomics, the comprehensive study of small molecules (metabolites) within a biological system. nih.gov

Chromatographic and Spectrometric Methods: A combination of chromatography for separation and mass spectrometry (MS) for detection is the cornerstone of modern bioanalysis. americanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate components of a complex mixture in biological fluids like blood or urine. americanpharmaceuticalreview.com

Gas Chromatography (GC): GC is suitable for volatile compounds and can be used to analyze furanones and their metabolites.

Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), MS provides high sensitivity and structural information, allowing for the identification and quantification of the parent compound and its metabolites. tandfonline.com Techniques like Quadrupole Time-of-Flight (Q-TOF) LC-MS offer very high resolution and accuracy, which is crucial for identifying unknown metabolites. americanpharmaceuticalreview.com

Metabolomics Applications: Metabolomics aims to capture a snapshot of the metabolic state of an organism in response to a stimulus, such as the introduction of a chemical compound. nih.gov By analyzing biological samples (e.g., plasma, urine, tissue extracts) before and after administration of this compound, researchers can:

Identify the metabolic pathways affected by the compound.

Characterize the biotransformation products (metabolites).

Gain insights into the compound's mechanism of action and potential toxicity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful tool in metabolomics. nih.gov While generally less sensitive than MS, NMR is highly quantitative and non-destructive, and it provides detailed structural information about metabolites without the need for chromatographic separation.

These advanced analytical methods are indispensable for pharmacokinetic studies, understanding biological activity, and ensuring the safety and efficacy of new therapeutic agents derived from the dihydrofuranone scaffold. iaea.org

Table 3: Advanced Analytical Techniques for Dihydrofuranone Analysis

| Technique | Principle | Application in Biological Systems |

|---|---|---|

| HPLC-MS/MS | Liquid chromatographic separation followed by tandem mass spectrometric detection. | Quantification of the parent compound and known metabolites in plasma, urine, and tissues. tandfonline.com |

| GC-MS | Gas chromatographic separation of volatile compounds followed by mass spectrometric detection. | Analysis of volatile metabolites and the parent compound if sufficiently volatile. researchgate.net |

| High-Resolution MS (e.g., Q-TOF) | Provides highly accurate mass measurements. | Identification of unknown metabolites by determining their elemental composition. americanpharmaceuticalreview.com |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Structural elucidation of metabolites, analysis of metabolic pathway fluxes. nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Conclusion and Outlook

Summary of Current Research Landscape and Key Findings

The current research landscape for 3-acetyl-3-methyldihydrofuran-2(3H)-one is primarily situated within the broader context of γ-butyrolactones, a class of compounds recognized for their diverse biological activities. The γ-butyrolactone moiety is a privileged structure found in numerous natural products and pharmacologically active molecules. nih.govnih.gov Research has consistently shown that these compounds exhibit a wide spectrum of biological effects, including antibiotic, antifungal, immunosuppressive, and neuroprotective properties. nih.govmdpi.com

Key findings in the field indicate that the substitution pattern on the lactone ring is crucial for biological activity. For instance, the presence of an α-methylene group is often a pharmacophore for antifungal and anticancer activities. mdpi.comovid.com While this compound does not possess the α-methylene group, its α-acetyl and α-methyl substitutions present a unique chemical architecture. The study of substituted furanone derivatives is an active area, with research focusing on their potential as therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial applications. nih.govresearchgate.netresearchgate.net

The core structure of this compound is a chiral center at the C3 position, making the stereochemistry of the molecule a critical aspect of its potential function. The synthesis and biological evaluation of chiral lactones are significant areas of investigation, as different enantiomers of a compound can have vastly different biological effects. rsc.orgresearchgate.netrsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H10O3 | nih.gov |

| Molecular Weight | 142.15 g/mol | nih.gov |

| IUPAC Name | 3-acetyl-3-methyloxolan-2-one | nih.gov |

| CAS Number | 1123-19-9 | nih.gov |

| XLogP3 | 0.5 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

Unaddressed Challenges and Identified Research Gaps

Despite the broad interest in γ-butyrolactones, several challenges and research gaps remain, particularly for specifically substituted compounds like this compound.

A primary challenge lies in the synthesis of such molecules, especially in an enantiomerically pure form. The development of efficient, stereoselective synthetic routes to chiral lactones is a persistent challenge in organic chemistry. ovid.comrsc.org While various methods for constructing the γ-butyrolactone ring have been developed, achieving specific substitution patterns with high stereocontrol can be complex and require multi-step processes. nih.govnih.gov There is a need for more green, mild, and effective synthetic methods. semnan.ac.ir

A significant research gap is the lack of specific biological activity studies for this compound. While the broader class of furanones and γ-butyrolactones is known for its pharmacological potential, this specific compound remains largely uncharacterized. nih.govresearchgate.net Its unique substitution pattern warrants a thorough investigation to determine if it possesses any of the biological activities associated with its structural class. The structure-activity relationships for many sesquiterpene lactones are being systematically investigated, but this level of detailed study has not been applied to this specific synthetic lactone. nih.gov

Furthermore, the mechanism of action for many biologically active lactones is not fully understood. mdpi.com Elucidating how these compounds interact with biological targets at a molecular level is crucial for their development as therapeutic agents. This represents a major gap that needs to be filled for the entire class, including this compound.

Future Perspectives and Promising Avenues for Investigation

The future of research on this compound and related compounds is promising, with several key avenues for investigation.

Development of Novel Synthetic Methodologies: A major future direction will be the design of more efficient and flexible synthetic routes. This includes the development of catalytic asymmetric methods to produce enantiomerically pure this compound, which is essential for detailed biological evaluation. rsc.orgresearchgate.net Innovations in areas like biocatalysis and mild acid catalysis could provide cost-effective and environmentally friendly alternatives to traditional methods. rsc.orgnih.gov

Comprehensive Biological Screening: A crucial next step is the systematic biological evaluation of this compound. Given the known activities of related compounds, it should be screened for a wide range of effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. mdpi.commdpi.com Such screening could uncover novel therapeutic potential for this specific molecular architecture.

Target Identification and Mechanistic Studies: Should biological activity be identified, future research should focus on identifying the specific cellular targets and elucidating the underlying mechanisms of action. This could involve techniques like protein-ligand docking studies and other computational methods to understand how the molecule interacts with biological systems. nih.gov

Exploration of Derivatives: The synthesis and evaluation of derivatives of this compound could be a fruitful area of research. Modifying the acetyl or methyl group, or introducing other functional groups to the lactone ring, could lead to compounds with enhanced potency or novel biological activities. ovid.com This approach has been successful for other classes of lactones in the development of new therapeutic agents. mdpi.com

Q & A

Q. What are the established synthetic routes for 3-acetyl-3-methyldihydrofuran-2(3H)-one, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization of substituted keto-acids or through acetylation of dihydrofuranone derivatives. For example, describes a method involving the reaction of 3-acetyl-5-methyldihydro-2(3H)-furanone with heptanal under acidic conditions to form structurally related lactones. Optimization of catalysts (e.g., Lewis acids) and solvent systems (e.g., THF or dichloromethane) is critical for yield improvement. Typical yields range from 40–70%, depending on steric and electronic effects of substituents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : The lactone carbonyl (C=O) appears at ~170–175 ppm in NMR. The acetyl group shows a singlet at ~2.1–2.3 ppm in NMR, while the methyl and dihydrofuran protons exhibit splitting patterns sensitive to ring conformation .

- IR : Strong absorption bands at ~1750 cm (C=O stretch) and ~1250 cm (C–O–C ether linkage) confirm the lactone structure .

- MS : Molecular ion peaks at m/z 142 (M) align with its molecular weight (CHO) .

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

The compound is soluble in polar aprotic solvents (e.g., DMSO, acetone) but has limited solubility in water. Stability studies indicate degradation under prolonged exposure to light or basic conditions, necessitating storage in inert atmospheres at 2–8°C .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for dihydrofuranone derivatives?

Density Functional Theory (DFT) calculations can map transition states and intermediate energies to validate competing pathways (e.g., keto-enol tautomerization vs. direct acetylation). For instance, ’s crystallographic data for analogous benzofuranones supports steric hindrance as a critical factor in regioselectivity, which can be modeled using software like Gaussian or ORCA .

Q. What strategies mitigate side reactions during the synthesis of this compound?

- Temperature Control : Maintaining reactions below 60°C minimizes decarboxylation or retro-aldol side reactions.

- Protecting Groups : Temporary protection of hydroxyl or carbonyl groups (e.g., silylation) prevents undesired nucleophilic attacks .

- Catalyst Screening : Enantioselective catalysts (e.g., chiral Brønsted acids) improve stereochemical purity, as seen in ’s synthesis of hydroxylated dihydrofuranones .

Q. How does the compound’s conformation influence its reactivity in ring-opening or functionalization reactions?

X-ray crystallography () reveals a non-planar lactone ring with axial acetyl and methyl groups, creating steric strain that enhances susceptibility to nucleophilic attack at the carbonyl carbon. This strain is corroborated by NMR coupling constants ( Hz), indicating a twisted half-chair conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.